molecular formula C7H8Cl2O B13806753 2-Cyclobuten-1-one,4,4-dichloro-3-ethyl-2-methyl-

2-Cyclobuten-1-one,4,4-dichloro-3-ethyl-2-methyl-

Cat. No.: B13806753
M. Wt: 179.04 g/mol
InChI Key: PSGDYELTXBBUGH-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- is an organic compound with the molecular formula C7H8Cl2O It is a derivative of cyclobutenone, characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to the cyclobutenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- typically involves the chlorination of cyclobutenone derivatives. One common method is the reaction of cyclobutenone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modulation of biological activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobuten-1-one, 4,4-dichloro-2-ethyl-3-methyl-
  • 2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-propyl-
  • 2-Cyclobuten-1-one, 4,4-dichloro-3-methyl-2-ethyl-

Uniqueness

2-Cyclobuten-1-one, 4,4-dichloro-3-ethyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H8Cl2O

Molecular Weight

179.04 g/mol

IUPAC Name

4,4-dichloro-3-ethyl-2-methylcyclobut-2-en-1-one

InChI

InChI=1S/C7H8Cl2O/c1-3-5-4(2)6(10)7(5,8)9/h3H2,1-2H3

InChI Key

PSGDYELTXBBUGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C1(Cl)Cl)C

Origin of Product

United States

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